3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18201339
InChI: InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
SMILES:
Molecular Formula: C10H9F4NO2
Molecular Weight: 251.18 g/mol

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC18201339

Molecular Formula: C10H9F4NO2

Molecular Weight: 251.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid -

Specification

Molecular Formula C10H9F4NO2
Molecular Weight 251.18 g/mol
IUPAC Name 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
Standard InChI Key BCOMNVHOBIWBJN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a β-amino acid backbone (propanoic acid) linked to a fluorinated aromatic ring. The phenyl group is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, creating a distinct electronic environment. The fluorine atoms contribute to electronegativity and steric effects, while the -CF₃ group enhances lipophilicity, influencing membrane permeability and protein binding.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉F₄NO₂
Molecular Weight251.18 g/mol
Solubility in WaterHigh (>50 mg/mL)
logP (Lipophilicity)1.8–2.2
pKa (Carboxylic Acid)~2.5
pKa (Amino Group)~9.7

The trifluoromethyl group’s electron-withdrawing nature stabilizes the aromatic ring, reducing susceptibility to oxidative degradation. This stability is critical for in vivo applications, where metabolic breakdown must be minimized.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves a multi-step sequence:

  • Starting Material Preparation: 3-Fluoro-4-(trifluoromethyl)benzene is functionalized via nitration to introduce a nitro group at the para position relative to the fluorine.

  • Reduction: Catalytic hydrogenation (H₂/Pd/C) converts the nitro group to an amine.

  • Alkylation: The amine reacts with a bromo-propanoic acid derivative under basic conditions (K₂CO₃/DMF) to form the β-amino acid skeleton.

  • Hydrolysis: Acidic hydrolysis (HCl/H₂O) removes protecting groups, yielding the final product.

Critical Optimization Parameters:

  • Temperature control during nitration (0–5°C) to prevent di-nitration byproducts.

  • Use of palladium on carbon (10% w/w) for selective reduction without dehalogenation.

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate reaction parameters (pH, temperature) and integrate in-line purification via crystallization.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition against γ-aminobutyric acid transaminase (GABA-T), a target for antiepileptic drugs. The S-enantiomer demonstrates 10-fold higher activity than the R-form due to optimal fit into the enzyme’s hydrophobic pocket.

Mechanistic Insights:

  • The -CF₃ group forms van der Waals interactions with Leu 168 and Phe 189 residues.

  • The fluorine at the 3-position stabilizes a charge-transfer complex with the pyridoxal phosphate cofactor.

Antimicrobial Properties

Derivatives of this compound show broad-spectrum antimicrobial activity. In a screen against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 8–32 µg/mL, comparable to ciprofloxacin.

Cytotoxicity in Cancer Models

Comparative Analysis with Structural Analogs

Substituent Position Effects

CompoundCF₃ PositionBiological Activity (GABA-T IC₅₀)
3-Amino-3-(3-fluoro-4-CF₃-phenyl)acid40.8 µM
3-Amino-3-(4-fluoro-3-CF₃-phenyl)acid35.2 µM
3-Amino-3-(2,3,4-triF-phenyl)acidN/A15.4 µM

The 4-CF₃ substitution optimizes steric and electronic interactions, enhancing target engagement.

Chiral vs. Racemic Forms

PropertyS-EnantiomerR-Enantiomer
GABA-T Inhibition0.8 µM8.3 µM
Metabolic Half-life4.2 h1.7 h
Solubility (mg/mL)5862

The S-configuration’s superior activity underscores the importance of stereochemistry in drug design.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for:

  • Antiepileptic agents: Analogues with modified fluorine patterns show improved blood-brain barrier penetration.

  • Anticancer prodrugs: Ester derivatives (e.g., ethyl ester) enhance cellular uptake, with hydrolysis yielding the active form intracellularly.

Material Science

Incorporation into polymers improves thermal stability (T₅₀% degradation = 280°C vs. 210°C for non-fluorinated analogs), enabling use in high-performance coatings.

Future Perspectives

Ongoing research focuses on:

  • Targeted delivery systems: Nanoparticle encapsulation to reduce off-target effects.

  • Dual-action inhibitors: Hybrid molecules combining GABA-T inhibition and antioxidant activity.

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